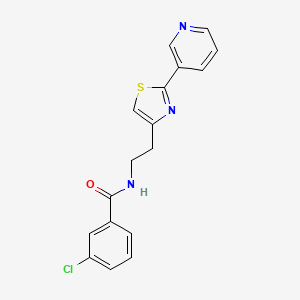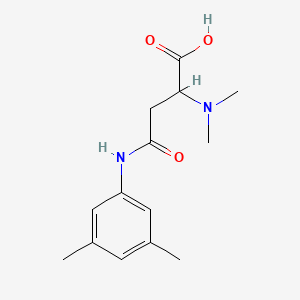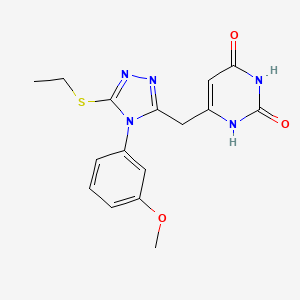
3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide” is a complex organic molecule that contains a thiazole ring . Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This suggests that substituents at certain positions may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Antitumor and Cytotoxic Activity
Thiazole derivatives, including those with imidazole moieties, have demonstrated antitumor and cytotoxic effects. These compounds could potentially inhibit cancer cell growth and proliferation. Further studies are needed to explore their specific mechanisms of action and potential clinical applications .
Anti-Fibrotic Potential
Imidazole-based compounds have been studied for their ability to prevent or reduce fibrosis. By targeting collagen synthesis pathways, they may contribute to the treatment of fibrotic diseases, such as liver fibrosis .
Mecanismo De Acción
Target of Action
The compound, 3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives are known to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
For example, thiazole derivatives can influence the synthesis of neurotransmitters, such as acetylcholine , which could impact neurological pathways.
Propiedades
IUPAC Name |
3-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-5-1-3-12(9-14)16(22)20-8-6-15-11-23-17(21-15)13-4-2-7-19-10-13/h1-5,7,9-11H,6,8H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDYEACFCVCYCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate](/img/structure/B2377562.png)
![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2377565.png)
![2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377567.png)

![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)


![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2377575.png)
![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)
![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)

